Dichloromethylene-dimethyliminium chloride, technical grade
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloromethylene-dimethyliminium chloride is typically synthesized by reacting dimethylformamide with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis involves the following steps:
- A two-necked, round-bottomed flask is equipped with a stir bar, glass stopper, and reflux condenser.
- The flask is charged with dimethylformamide and thionyl chloride.
- The mixture is heated at reflux for several hours, during which hydrogen chloride gas is evolved.
- The resulting solution is cooled, and the product is isolated by distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Dichloromethylene-dimethyliminium chloride undergoes various types of reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions to form azetidinones.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Reaction Conditions: Typically carried out in an inert atmosphere, often using solvents like dichloromethane.
Major Products:
β-Lactams: Formed via the Staudinger reaction.
4-Chloroimidazoles: Formed from α-aminonitriles.
Scientific Research Applications
Dichloromethylene-dimethyliminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of β-lactams, indoles, and pyridone-based fluorescent scaffolds.
Biology: Employed in the preparation of ester prodrugs with antiviral properties.
Medicine: Utilized in the synthesis of compounds with potential therapeutic applications.
Industry: Applied in the development of organic photosensitizers for dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of dichloromethylene-dimethyliminium chloride involves the formation of an iminium ion intermediate. This intermediate can react with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
- Dimethylchloroformiminium chloride
- (Chloromethylene)dimethylammonium chloride
- Phosgene iminium chloride
Comparison: Dichloromethylene-dimethyliminium chloride is unique due to its ability to participate in a wide range of reactions, including cycloaddition and substitution reactions. Its versatility makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C3H7Cl3N+ |
---|---|
Molecular Weight |
163.45 g/mol |
IUPAC Name |
dichloromethylidene(dimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C3H6Cl2N.ClH/c1-6(2)3(4)5;/h1-2H3;1H/q+1; |
InChI Key |
NRNFKRFWZQQDMD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C(Cl)Cl)C.Cl |
Origin of Product |
United States |
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